molecular formula C9H11NO6S B3370342 5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid CAS No. 361374-13-2

5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid

Cat. No.: B3370342
CAS No.: 361374-13-2
M. Wt: 261.25 g/mol
InChI Key: KUFFIEBVYHIWTO-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO6S and a molecular weight of 261.25 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

While specific structural analysis data for this compound is not available, it is known that furan-2,4-dicarboxylic acid (a related compound) has a more ‘linear’ character compared to furan-2,5-dicarboxylic acid, making it structurally more comparable to terephthalic acid .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid derivatives are explored for their utility in converting plant biomass into furan derivatives, which are crucial for the new generation of polymers, functional materials, and fuels. These derivatives, including 2,5-furandicarboxylic acid and its analogs, are identified as sustainable alternatives to non-renewable hydrocarbon sources, potentially revolutionizing the chemical industry and materials science through green chemistry approaches (Chernyshev, Kravchenko, & Ananikov, 2017).

Chemical Synthesis and Catalysis

The compound and its derivatives are involved in catalytic processes that enhance the synthesis of furanic derivatives from carbohydrates, demonstrating the significant role of choline chloride in improving selectivity towards valuable chemicals such as 5-hydroxymethylfurfural (HMF). These processes highlight the compound's importance in developing advanced catalytic systems for biomass valorization and chemical synthesis, providing sustainable pathways for producing high-value chemicals from renewable resources (Jérôme & Vigier, 2017).

Environmental and Biodegradation Studies

Derivatives of this compound are examined for their environmental persistence and potential for biodegradation, particularly in the context of polyfluoroalkyl substances. Research into microbial degradation pathways offers insights into the environmental fate of these compounds, underscoring the need for further studies to fully understand their biodegradability and impact on ecosystems (Liu & Avendaño, 2013).

Safety and Hazards

The safety information available indicates that 5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-morpholin-4-ylsulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c11-9(12)7-1-2-8(16-7)17(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFIEBVYHIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332878
Record name 5-morpholin-4-ylsulfonylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361374-13-2
Record name 5-morpholin-4-ylsulfonylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(morpholine-4-sulfonyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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